2,4-Dichloro-5-fluorobenzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-fluorobenzylamine is a chemical compound with the molecular formula C7H6Cl2FN . It has a molecular weight of 194.04 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a benzylamine group . The InChI code for this compound is 1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.Scientific Research Applications
Structural and Dynamical Properties
2,4-Dichloro-5-fluorobenzylamine's structural and dynamical properties have been studied using rotational spectroscopy and quantum chemical methods. Research has shown that fluorine substitution affects the flexibility and tunneling pathways of molecules. For instance, Calabrese et al. (2013) explored the effects of ring fluorination on 2-fluorobenzylamine, revealing significant changes in molecular structure and behavior due to fluorine atoms (Calabrese et al., 2013).
Derivatization of Amino Acids
Liu et al. (2004) demonstrated the use of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (a derivative of this compound) for the derivatization of amino acids. This is significant for liquid chromatography and mass spectrometry applications, enhancing the detection and analysis of amino acids (Liu et al., 2004).
Supramolecular Assemblies
Wang et al. (2015) studied the effects of strong hydrogen bonds and weak intermolecular interactions on the supramolecular assemblies of 4-fluorobenzylamine. Their research contributes to the understanding of how molecular interactions affect the formation of complex structures (Wang et al., 2015).
Inhibition of Metal Corrosion
Research by Hussein (2015) investigated the use of 4-Chloro-2-fluorobenzylamine Hydrochloride as a corrosion inhibitor for mild steel in acidic media. This study highlighted the compound's effectiveness in protecting metals from corrosion (Hussein, 2015).
Labeling of Monoclonal Antibodies
Garg et al. (1991) explored a method for labeling proteins with 18F using 4-[18F]-fluorobenzylamine. This research is crucial for medical imaging techniques like PET, demonstrating the compound's utility in labeling antibodies and fragments while preserving their immunoreactivity (Garg et al., 1991).
Synthesis of Pharmaceutical Intermediates
Guo et al. (2020) discussed the synthesis of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate, a key intermediate in pharmaceutical production. Their work emphasizes the importance of this compound in creating efficient and environmentally friendly pharmaceutical processes (Guo et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 4-fluorobenzylamine have been reported to interact with enzymes such as trypsin-1 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-fluorobenzylamine . These factors could include pH, temperature, presence of other interacting molecules, and the specific cellular environment.
properties
IUPAC Name |
(2,4-dichloro-5-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H,3,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMPPFHZFBBNHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590690 |
Source
|
Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
939980-28-6 |
Source
|
Record name | 1-(2,4-Dichloro-5-fluorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.